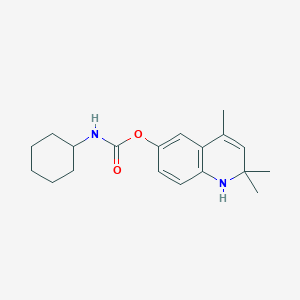![molecular formula C17H20F3N3O2 B5617476 1-(cyclopropylcarbonyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5617476.png)
1-(cyclopropylcarbonyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyclopropylcarbonyl compounds typically involves multi-step nucleophilic substitution reactions, ester hydrolysis, and specific conditions for achieving high yields. For example, Zhou et al. (2021) demonstrated a rapid and high-yield synthetic method for a similar compound, achieved through a multi-step process starting from commercially available precursors (Zhou et al., 2021).
Molecular Structure Analysis
Crystal structure analysis provides insights into the molecular configuration, intermolecular interactions, and conformational behavior of cyclopropylcarbonyl-containing compounds. Thimmegowda et al. (2009) presented the crystal structure of a related compound, highlighting the significance of intermolecular hydrogen bonds and the conformation of specific substituents (Thimmegowda et al., 2009).
Chemical Reactions and Properties
The reactivity of such compounds involves interactions with various nucleophiles, the potential for undergoing specific reactions such as aminomethylation, and the formation of novel derivatives with biological significance. Dotsenko et al. (2012) reported on the aminomethylation of a piperidinium derivative, leading to the formation of tetraazatricyclo compounds, demonstrating the compound's reactivity and potential for generating biologically relevant structures (Dotsenko et al., 2012).
Propiedades
IUPAC Name |
1-(cyclopropanecarbonyl)-N-(2,2,2-trifluoro-1-pyridin-2-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c18-17(19,20)14(13-3-1-2-8-21-13)22-15(24)11-6-9-23(10-7-11)16(25)12-4-5-12/h1-3,8,11-12,14H,4-7,9-10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGQFHJLFAOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NC(C3=CC=CC=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylcarbonyl)-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]-4-piperidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5617404.png)
![8-(4-fluorophenyl)-4,7-dimethyl-N-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B5617407.png)
![N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5617413.png)
![(1S*,5R*)-3-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5617417.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclohexanamine](/img/structure/B5617419.png)

![1-(2-furylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5617426.png)
![N,N-diethyl-3-{[1-(2-hydroxyethyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl]sulfonyl}benzamide](/img/structure/B5617434.png)


![2-(4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)pyrazine](/img/structure/B5617458.png)
![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5617463.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]-1-ethyl-6-oxo-3-piperidinecarboxamide](/img/structure/B5617466.png)
![1-(4-isopropylphenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5617475.png)